1-(2-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2-bromo-4-chlorophenyl group and two methyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole typically involves the reaction of 2-bromo-4-chloroaniline with 2,5-dimethylpyrrole under specific conditions. One common method includes:
Starting Materials: 2-bromo-4-chloroaniline and 2,5-dimethylpyrrole.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(PPh3)4.
Solvent: The reaction is usually conducted in a solvent such as acetonitrile or dimethylformamide (DMF).
Temperature: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution. Electrophilic substitution may involve reagents like bromine (Br2) or chlorine (Cl2).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl-substituted pyrrole derivatives, while oxidation and reduction can lead to different functionalized pyrroles.
Scientific Research Applications
1-(2-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biochemical Pathways: It may influence various biochemical pathways by binding to active sites or altering the conformation of target proteins.
Electronic Properties: In materials science, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function in electronic devices.
Comparison with Similar Compounds
1-(2-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole can be compared with other similar compounds to highlight its uniqueness:
2-Bromo-4-chlorophenyl-2,5-dimethylpyrrole: Similar in structure but may have different electronic and steric properties.
2,5-Dimethyl-1H-pyrrole: Lacks the bromo and chloro substituents, leading to different reactivity and applications.
1-(2-Bromo-4-chlorophenyl)-1H-pyrrole:
Properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)-2,5-dimethylpyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN/c1-8-3-4-9(2)15(8)12-6-5-10(14)7-11(12)13/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLAECFZLLAWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)Cl)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.